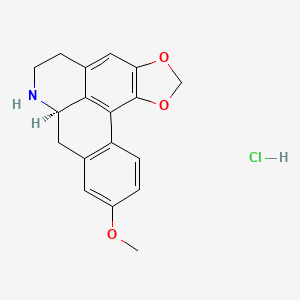
Xylopine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Xylopine hydrochloride involves several steps. One common method starts with the preparation of 2,6-dimethylphenylisothiocyanate by reacting N-(2,6-dimethylphenyl)acetamide with sodium hydride in an organic solvent like tetrahydrofuran . This intermediate is then used to produce this compound through further chemical reactions . Industrial production methods often involve optimizing reaction conditions to improve yields and efficiency .
Chemical Reactions Analysis
Xylopine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, carbon disulfide, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Xylopine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is utilized for its sedative, analgesic, and muscle relaxant properties . It is also used in veterinary medicine for sedation and anesthesia during surgical procedures . Additionally, this compound is being studied for its potential use in treating certain medical conditions in humans, although it is not currently approved for human use .
Mechanism of Action
The primary mechanism of action of Xylopine hydrochloride is its agonism of alpha-2 adrenergic receptors (α2-ARs), which leads to the inhibition of presynaptic norepinephrine release . This results in central nervous system depression, causing sedation, muscle relaxation, and analgesia . There may also be alternative molecular targets and pathways involved, which are currently being studied .
Comparison with Similar Compounds
Xylopine hydrochloride is similar to other compounds such as clonidine, phenothiazines, and tricyclic antidepressants . it is unique in its specific use in veterinary medicine and its particular pharmacological profile . Unlike some of its analogs, this compound is not approved for human use due to its side effects, including hypotension and bradycardia .
Conclusion
This compound is a versatile compound with significant applications in veterinary medicine and scientific research. Its unique properties and mechanisms of action make it a valuable tool in various fields, although its use is primarily limited to animals due to its side effects in humans.
Biological Activity
Xylopine hydrochloride is an aporphine alkaloid that has garnered attention for its potent biological activity, particularly in the context of cancer treatment. This article reviews the compound's mechanisms of action, cytotoxic effects, and potential therapeutic applications based on a variety of research studies.
Overview of this compound
- Chemical Classification : Aporphine alkaloid
- CAS Number : 517-71-5
- Molecular Formula : C_17H_19N
- Molecular Weight : 253.35 g/mol
Xylopine has been shown to induce cytotoxic effects primarily through the following mechanisms:
-
Oxidative Stress Induction :
- Xylopine treatment leads to increased production of reactive oxygen species (ROS) such as hydrogen peroxide and nitric oxide, which contribute to cellular damage and apoptosis .
- The reduction in glutathione levels in treated cells indicates oxidative stress, which is critical for its cytotoxic effects .
- Cell Cycle Arrest :
- Apoptosis Pathway Activation :
Cytotoxicity Studies
Xylopine has demonstrated significant cytotoxicity across various cancer cell lines. The following table summarizes key findings from several studies:
| Cell Line | IC50 (μM) | Treatment Duration | Mechanism |
|---|---|---|---|
| HCT116 | 24.6 | 72 hours | Induces G2/M arrest, apoptosis via ROS production |
| MCF7 | 6.4 | 48 hours | Increased DNA fragmentation and mitochondrial depolarization |
| HepG2 | 26.6 | 48 hours | Caspase-3 activation, oxidative stress |
| SCC-9 | 14.0 | 48 hours | Apoptosis induction and cell cycle arrest |
| HL-60 | 20.0 | 72 hours | ROS-mediated apoptosis |
Case Studies and Research Findings
A notable study published in Cancer Letters examined the effects of xylopine on HCT116 colon cancer cells in both monolayer cultures and three-dimensional multicellular spheroids . The results indicated that xylopine not only reduced cell viability significantly but also altered the morphology of spheroids, suggesting enhanced drug permeability.
Another investigation focused on the oxidative stress response in xylopine-treated cells, revealing that pre-treatment with antioxidants like N-acetylcysteine reduced both ROS levels and apoptosis rates, further confirming the role of oxidative stress in xylopine's mechanism of action .
Properties
CAS No. |
30437-13-9 |
|---|---|
Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C18H17NO3.ClH/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15;/h2-3,6,8,14,19H,4-5,7,9H2,1H3;1H/t14-;/m1./s1 |
InChI Key |
FOJIIGFMQZGRBN-PFEQFJNWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5.Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















